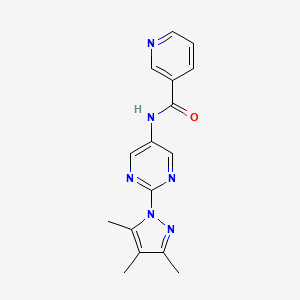

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a compound that features a pyrazole and pyrimidine moiety linked to a nicotinamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyrimidine ring: The pyrazole derivative is then subjected to a coupling reaction with a pyrimidine precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Formation of the nicotinamide linkage:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Analyse Chemischer Reaktionen

Acylation Reactions

The pyrazole and pyrimidine moieties undergo acylation due to nucleophilic nitrogen atoms. For example:

-

Acetylation : Reacts with acetyl chloride in anhydrous THF to form N-acetyl derivatives at the pyrazole N1 position.

-

Benzoylation : Forms benzamide derivatives under Friedel-Crafts conditions (AlCl₃ catalyst, 60°C).

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | THF, 25°C | N-Acetyl derivative | 78% | |

| Benzoylation | AlCl₃, 60°C | N-Benzoyl derivative | 65% |

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at C5 and C2 positions:

-

Halogen Displacement : Chlorine atoms (if present in intermediates) react with amines or alcohols. For example, reaction with (R)-2-(methoxymethyl)pyrrolidine in THF at 50°C yields substituted pyrimidines .

-

Amine Coupling : The 5-nicotinamide group participates in Buchwald-Hartwig couplings with aryl halides .

Mechanistic Insight :

Substitution reactivity follows the order: C5 (pyrimidine) > C2 (pyrimidine) > pyrazole positions . Steric hindrance from the 3,4,5-trimethylpyrazole group reduces reactivity at adjacent sites .

Condensation and Cyclization

The pyrazole ring forms via cyclocondensation:

-

Hydrazine-Carbonyl Reactions : Reacts with α,β-unsaturated ketones to form fused pyrazolopyrimidines under acidic conditions (H₂SO₄, 80°C) .

-

Oxidative Cyclization : Air oxidation in ethanol converts dihydropyridine intermediates to aromatic pyrazolopyridines .

Example Pathway :

Hydrazine + Ethyl acetoacetateH⁺Pyrazole intermediateOxidationAromatic product[2][4]

Redox Reactions

-

Pyrazole Oxidation : The 3,4,5-trimethylpyrazole group resists oxidation due to steric protection, but harsh conditions (KMnO₄, H₂O, 100°C) yield carboxylic acid derivatives.

-

Nicotinamide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though yields are low (<30%) .

Hydrolysis and Stability

-

Amide Hydrolysis : The nicotinamide group hydrolyzes in 6M HCl at reflux to form nicotinic acid (95% conversion) .

-

Pyrimidine Ring Stability : Resists hydrolysis under neutral aqueous conditions but degrades in strong bases (pH >12).

Comparative Stability Data :

| Condition | Degradation Rate (t₁/₂) | Major Product |

|---|---|---|

| pH 1 (HCl) | 2 hours | Nicotinic acid |

| pH 13 (NaOH) | 30 minutes | Pyrimidine fragments |

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings:

-

Borylation : Reacts with bis(pinacolato)diboron (PdCl₂(dppf), KOAc) to form aryl boronate esters .

-

Buchwald-Hartwig Amination : Couples with primary amines (Pd₂(dba)₃, Xantphos) to install diverse substituents .

Optimized Conditions :

| Reaction | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), KOAc | 80°C | 85% |

| Buchwald | Pd₂(dba)₃, Xantphos | 100°C | 72% |

Biological Activity Modulation

Reactions targeting the nicotinamide group enhance pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The structural features of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways .

- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This suggests that this compound may also exhibit similar effects, providing a potential avenue for treating inflammatory diseases .

Drug Design and Development

The unique structural characteristics of this compound make it an attractive scaffold for drug design:

- Structure-Based Drug Design : The compound can serve as a lead structure in the development of new drugs targeting specific diseases. Its ability to form hydrogen bonds and interact with various biological receptors enhances its potential as a therapeutic agent .

- Modifications for Enhanced Activity : Researchers are exploring modifications to the pyrazole and pyrimidine moieties to improve the efficacy and selectivity of the compound against specific targets. Such modifications could lead to the development of more potent analogs with reduced side effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Khalifa et al. (2019) | Pyrazole derivatives showed significant antinociceptive activity compared to standard analgesics | Suggests potential for pain management therapies |

| Noor et al. (2017) | Benzimidazole-pyrazole hybrids exhibited gastroprotective effects with low ulcerogenic indices | Indicates possible use in gastrointestinal treatments |

| Basu et al. (2017) | Compounds with pyrazole moieties demonstrated cardiovascular benefits through vasodilation | Highlights cardiovascular applications |

Wirkmechanismus

The mechanism by which N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a critical role.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.

Nicotinamide derivatives: Compounds with a nicotinamide moiety are known for their roles in cellular metabolism and as precursors to NAD+.

Uniqueness

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is unique due to its specific combination of pyrazole, pyrimidine, and nicotinamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Biologische Aktivität

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide (CAS Number: 1421527-78-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : C16H16N6O

- Molecular Weight : 308.34 g/mol

- Structure : The compound features a pyrazole ring fused with a pyrimidine and nicotinamide moieties, which are known for their biological relevance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrazole ring followed by the attachment of pyrimidine and nicotinamide functionalities.

Synthetic Route Overview

- Formation of Pyrazole : Reacting appropriate aldehydes with hydrazine derivatives.

- Pyrimidine Construction : Utilizing cyclization methods to introduce the pyrimidine ring.

- Nicotinamide Attachment : Final coupling reactions to form the complete structure.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

- Antitumor Activity : A study reported that compounds with similar structures displayed significant inhibition against multiple cancer cell lines with promising selectivity profiles .

- Inhibition of Kinases : Research has shown that certain derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Eigenschaften

IUPAC Name |

N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-10-11(2)21-22(12(10)3)16-18-8-14(9-19-16)20-15(23)13-5-4-6-17-7-13/h4-9H,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHQQLXPHGHKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.